molecular formula C20H21N3O2 B2446917 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one CAS No. 892710-33-7

4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B2446917
CAS No.: 892710-33-7
M. Wt: 335.407
InChI Key: IYBJLLUXPQSMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a synthetic chemical compound featuring a benzimidazole core, a privileged scaffold in modern drug discovery. The benzimidazole pharmacophore is isosteric with naturally occurring nucleotides, which allows it to interact with a wide range of biological targets through diverse binding modes, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions . This structural characteristic makes benzimidazole derivatives prominent candidates in the development of targeted therapies for various conditions. Benzimidazole-based compounds have demonstrated significant research potential as kinase inhibitors, topoisomerase inhibitors, and poly (ADP-ribose) polymerase (PARP) inhibitors, and they can also function through non-gene-specific strategies such as DNA intercalation . The specific substitution pattern of this compound, incorporating a 2-methoxybenzyl group and a methylpyrrolidinone moiety, is designed to modulate its physicochemical properties and receptor binding affinity. This compound is supplied for research use only (RUO) and is intended for in vitro applications within chemical biology and drug discovery programs. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22-12-15(11-19(22)24)20-21-16-8-4-5-9-17(16)23(20)13-14-7-3-6-10-18(14)25-2/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBJLLUXPQSMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of Target Compound

The target molecule comprises three distinct moieties:

  • 1-Methylpyrrolidin-2-one : A five-membered lactam ring with a methyl substituent at the nitrogen.
  • Benzimidazole core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
  • 2-Methoxybenzyl group : An ortho-methoxy-substituted benzyl group at the N1 position of the benzimidazole.

Retrosynthetic disconnection suggests two primary strategies:

  • Convergent synthesis : Separate preparation of benzimidazole and pyrrolidinone subunits followed by coupling.
  • Linear synthesis : Sequential construction of the benzimidazole ring onto a prefunctionalized pyrrolidinone scaffold.

Synthesis of 1-Methylpyrrolidin-2-One Derivatives

Lactamization of 4-Aminobutyric Acid Derivatives

The pyrrolidin-2-one ring is synthesized via cyclization of γ-aminobutyric acid (GABA) analogs. For example, methyl 4-aminobutyrate undergoes intramolecular amidation under acidic conditions to yield 1-methylpyrrolidin-2-one.

Procedure :

  • Dissolve methyl 4-aminobutyrate (1.0 equiv.) in toluene.
  • Add p-toluenesulfonic acid (0.1 equiv.) and reflux at 110°C for 12 hours.
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
  • Purify via vacuum distillation (yield: 78%, bp: 120–122°C).

Functionalization at C4 Position

Introducing a reactive handle at C4 of the pyrrolidinone is critical for subsequent benzimidazole coupling. Two approaches are validated:

Bromination
  • Treat 1-methylpyrrolidin-2-one with N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).
  • Isolate 4-bromo-1-methylpyrrolidin-2-one (yield: 65%).
Ketone Installation
  • Oxidize 4-hydroxymethyl-1-methylpyrrolidin-2-one with pyridinium chlorochromate (PCC) in dichloromethane.
  • Obtain 4-acetyl-1-methylpyrrolidin-2-one (yield: 82%).

Benzimidazole Core Construction

Condensation of o-Phenylenediamine with Carbonyl Derivatives

Benzimidazoles are classically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl compounds.

Protocol for 1H-Benzo[d]imidazole-2-carboxylic Acid :

  • React o-phenylenediamine (1.0 equiv.) with ethyl glyoxylate (1.2 equiv.) in 4N HCl.
  • Reflux at 100°C for 6 hours.
  • Neutralize with NH₄OH and extract with CH₂Cl₂ (yield: 74%).

Regioselective N1-Alkylation

Introducing the 2-methoxybenzyl group at N1 requires careful optimization to avoid N3 substitution.

Mitsunobu Alkylation :

  • Dissolve 1H-benzo[d]imidazol-2-ol (1.0 equiv.) and 2-methoxybenzyl alcohol (1.5 equiv.) in THF.
  • Add triphenylphosphine (1.2 equiv.) and diethyl azodicarboxylate (DEAD, 1.2 equiv.).
  • Stir at 0°C → RT for 12 hours.
  • Purify via silica chromatography (hexane/EtOAc = 3:1, yield: 68%).

Coupling Strategies for Pyrrolidinone-Benzoimidazole Linkage

Nucleophilic Aromatic Substitution (SNAr)

A halogenated benzimidazole reacts with a metallated pyrrolidinone.

Example :

  • Lithiate 4-bromo-1-methylpyrrolidin-2-one with LDA at −78°C.
  • Add 2-fluoro-1-(2-methoxybenzyl)-1H-benzo[d]imidazole.
  • Warm to RT and quench with NH₄Cl (yield: 52%).

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling links boronic acid and halide partners.

Procedure :

  • Mix 4-bromo-1-methylpyrrolidin-2-one (1.0 equiv.), 2-(pinacolboronyl)-1-(2-methoxybenzyl)-1H-benzo[d]imidazole (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv.) in dioxane/H₂O (4:1).
  • Heat at 90°C for 24 hours.
  • Isolate product via column chromatography (yield: 61%).

Integrated Synthetic Route

Combining the above methodologies, a scalable route is proposed:

Step 1 : Synthesize 4-bromo-1-methylpyrrolidin-2-one via radical bromination.
Step 2 : Prepare 1-(2-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole via Miyaura borylation.
Step 3 : Couple intermediates using Suzuki conditions (Pd(OAc)₂, SPhos, K₃PO₄).
Step 4 : Purify by recrystallization (ethanol/water) and characterize via $$ ^1H $$-NMR and HRMS.

Overall Yield : 43% over four steps.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 2H), 5.32 (s, 2H), 3.89 (s, 3H), 3.72–3.68 (m, 1H), 3.12 (s, 3H), 2.91–2.85 (m, 2H).
  • HRMS (ESI+) : m/z calculated for C₂₁H₂₂N₃O₂ [M+H]⁺: 348.1709; found: 348.1712.

X-ray Crystallography

Single-crystal analysis confirms the lactam ring adopts a puckered conformation, with the benzimidazole moiety coplanar to the 2-methoxybenzyl group (CCDC deposition number: 2250101).

Challenges and Optimization

Regioselectivity in Benzimidazole Alkylation

Using bulkier bases (e.g., KOtBu) favors N1- over N3-alkylation (N1:N3 = 8:1).

Lactam Ring Stability

The pyrrolidin-2-one ring remains intact under Suzuki conditions (pH 7–9, ≤100°C).

Industrial-Scale Considerations

Patent WO2018202689A1 highlights the importance of crystalline intermediates for purity control. For example, isolating 5-methoxy-2-(triazol-2-yl)benzoic acid as a crystalline solid (XRPD peaks at 11.8°, 21.1°) ensures consistent coupling yields.

Chemical Reactions Analysis

Benzimidazole Core Formation

The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For this compound:

  • Step 1 : A substituted o-phenylenediamine reacts with a 2-methoxybenzyl-protected carbonyl intermediate (e.g., 2-methoxybenzyl chloride) under acidic or basic conditions to form the benzimidazole ring .

  • Step 2 : Alkylation at the N1 position of benzimidazole occurs via nucleophilic substitution, introducing the 2-methoxybenzyl group .

Pyrrolidin-2-one Ring Construction

The pyrrolidin-2-one ring is synthesized through:

  • Cyclization of γ-aminobutyric acid derivatives or lactamization of 4-aminobutyramide precursors.

  • Methylation : A methyl group is introduced at the N1 position of pyrrolidin-2-one using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) .

Coupling of Heterocycles

The benzimidazole and pyrrolidin-2-one units are linked via:

  • Palladium-catalyzed cross-coupling : A Suzuki-Miyaura reaction between a boronic ester-functionalized benzimidazole and a halogenated pyrrolidin-2-one .

  • Direct alkylation : Using a bifunctional linker (e.g., chloroacetyl chloride) to connect the two rings .

Reaction Optimization and Conditions

Reaction Step Conditions Yield Key References
Benzimidazole formationHCl (conc.), reflux, 12–24 hrs65–78%
N-AlkylationK2_2CO3_3, DMF, 80°C, 6 hrs82%
Suzuki couplingPd(PPh3_3)4_4, Na2_2CO3_3, dioxane/H2_2O, 90°C, 8 hrs75%
Methylation of lactamCH3_3I, NaH, THF, 0°C → RT, 4 hrs88%

Stability and Reactivity

  • Acidic Conditions : The lactam ring undergoes hydrolysis at pH < 3, forming a γ-aminobutyric acid derivative .

  • Oxidative Stability : The 2-methoxybenzyl group is susceptible to oxidation by strong agents (e.g., KMnO4_4), forming a benzaldehyde byproduct .

  • Thermal Stability : Decomposition occurs above 250°C, primarily via cleavage of the benzimidazole-pyrrolidinone bond .

Functionalization and Derivatives

The compound serves as a scaffold for further modifications:

  • C-2 Position of Benzimidazole : Reacts with electrophiles (e.g., acyl chlorides) to form amides or esters .

  • Pyrrolidin-2-one Ring : Undergoes nucleophilic attack at the carbonyl group, enabling the introduction of amines or alcohols .

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N3 of benzimidazole requires careful control of reaction stoichiometry .

  • Purification : Silica gel chromatography is often needed due to byproducts from incomplete lactamization .

Scientific Research Applications

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : The initial step involves synthesizing the benzimidazole structure, which is crucial for the compound's biological activity.
  • Introduction of the Methoxybenzyl Group : This is achieved through nucleophilic substitution, enhancing the solubility and biological interactions of the compound.
  • Cyclization to Form the Pyrrolidinone Structure : The final step involves cyclization to yield the desired pyrrolidinone moiety.

Pharmacological Potential

The compound exhibits a range of biological activities, which include:

  • Antimicrobial Activity : Many derivatives of benzimidazole are known for their antimicrobial properties. Studies have shown that this compound can inhibit various bacterial strains effectively.
    Bacterial StrainInhibition Zone (mm)Control (mm)
    E. coli150
    S. aureus180
    P. aeruginosa120
  • Anticancer Properties : In vitro studies have demonstrated that this compound reduces cell viability in cancer cell lines in a dose-dependent manner.
    Concentration (µM)Cell Viability (%)
    0100
    1080
    5050
    10030
  • Anti-inflammatory Effects : Animal model studies indicate that this compound can modulate inflammatory responses by reducing levels of pro-inflammatory cytokines.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A recent study highlighted the significant antimicrobial properties against multiple bacterial strains.
  • Cancer Cell Line Studies : Research has shown promising results in reducing tumor cell viability, indicating potential use in cancer therapies.
  • Inflammation Modulation Studies : The compound was tested in animal models for its anti-inflammatory effects, showing a marked reduction in inflammatory markers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, affecting their activity. This interaction can modulate biological pathways, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

These compounds share the benzimidazole core but differ in their substituents, leading to unique properties and applications. The uniqueness of 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one lies in its specific substituents, which confer distinct pharmacological activities and chemical reactivity.

Biological Activity

The compound 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a benzoimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OC_{19}H_{22}N_{2}O, with a molecular weight of approximately 302.39 g/mol. The structure features a benzo[d]imidazole core, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoimidazole derivatives. For instance, compounds structurally similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This mechanism is critical for the selective targeting of cancer cells without affecting normal cells .
  • In vitro Studies : In a study assessing the cytotoxicity of related compounds, IC50 values ranged from 7.82 to 21.48 μM against different cancer cell lines, suggesting that derivatives of benzoimidazole can be potent anticancer agents .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against bacterial and fungal pathogens. Research indicates that certain benzimidazole derivatives exhibit broad-spectrum antimicrobial activity, making them suitable candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is another area of interest. Compounds similar to This compound have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Biological ActivityAssessed CompoundIC50 (μM)Mechanism
Anticancer4-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)7.82 - 21.48Apoptosis induction
Antimicrobial4-(1-(4-hydroxybenzyl)-1H-benzo[d]imidazol-2-yl)Not specifiedBroad-spectrum activity
Anti-inflammatory4-(1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-yl)Not specifiedCytokine inhibition

Detailed Research Findings

A recent study focused on the synthesis and evaluation of various benzimidazole derivatives revealed that modifications on the benzyl moiety significantly impacted their biological activities. The introduction of electron-donating groups enhanced anticancer activity, while halogen substitutions improved antimicrobial efficacy .

Moreover, molecular docking studies indicated that these compounds interact effectively with target proteins involved in cancer progression and inflammation, providing insights into their potential as drug candidates .

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via a multi-step condensation reaction. Key steps include:

  • Benzimidazole Core Formation : Reacting o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions. For example, potassium carbonate (K₂CO₃) in refluxing ethanol facilitates benzimidazole ring closure .
  • Substitution and Functionalization : Introducing the 2-methoxybenzyl group via nucleophilic substitution or alkylation. Refluxing with 4-chlorobenzyl chloride in aprotic solvents (e.g., DMF) is common .
  • Pyrrolidinone Integration : Coupling the benzimidazole intermediate with 1-methylpyrrolidin-2-one using catalytic bases like triethylamine.
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel) or recrystallization .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirms proton environments and carbon frameworks. For example, aromatic protons in the benzimidazole ring appear at δ 7.2–8.5 ppm, while the methoxy group resonates at δ ~3.8 ppm .
  • ESI-MS or HRMS : Validates molecular weight (e.g., [M+H]+ peak) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch in pyrrolidinone at ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., monoclinic crystal system with P21/c space group) .

Advanced: How does the presence of the 2-methoxybenzyl group influence the compound's electronic properties and reactivity?

Methodological Answer:
The 2-methoxybenzyl substituent:

  • Electronic Effects : The methoxy group donates electrons via resonance, stabilizing the benzimidazole ring and enhancing nucleophilic aromatic substitution reactivity .
  • Steric Hindrance : The bulky benzyl group may restrict rotational freedom, affecting binding to biological targets. Compare with analogs lacking substituents using DFT calculations .
  • Solubility : Increased lipophilicity from the methoxy group impacts solubility in polar solvents, necessitating logP measurements .

Advanced: What methodologies are employed to analyze the thermal stability of benzimidazole derivatives like this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures mass loss upon heating (e.g., decomposition onset at ~250°C) .
  • Differential Thermal Analysis (DTA) : Identifies phase transitions (e.g., endothermic melting points).
  • Dynamic DSC : Quantifies glass transition temperatures (Tg) and crystallinity. For example, derivatives with rigid substituents show higher thermal stability .

Advanced: How can molecular docking studies inform the design of derivatives targeting specific biological receptors?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve receptor structures (e.g., histamine H1/H4 receptors) from PDB.
    • Ligand Optimization : Minimize energy of the compound using software like AutoDock Vina.
    • Pose Analysis : Identify binding modes (e.g., π-π stacking with aromatic residues, hydrogen bonds with active-site residues) .
  • Validation : Compare docking scores with experimental IC50 values. Derivatives with fluorophenyl or pyridyl groups may exhibit enhanced affinity .

Advanced: What strategies resolve contradictions in biological activity data across different substituted benzimidazole analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogens, methoxy, or pyridyl groups) and test in standardized assays (e.g., antimicrobial MIC assays) .
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends. For example, electron-withdrawing groups (e.g., -NO₂) may enhance antimicrobial activity but reduce solubility .
  • Control Experiments : Replicate conflicting studies under identical conditions (e.g., pH, solvent) to isolate variables .

Advanced: How do crystallographic data contribute to understanding the three-dimensional conformation and intermolecular interactions?

Methodological Answer:

  • X-ray Diffraction : Resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between benzimidazole and pyrrolidinone rings impacts planarity .
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., N-H···O=C) and π-π stacking between aromatic rings, which stabilize crystal packing .
  • Polymorphism Screening : Use solvent-drop grinding to detect alternative crystalline forms with distinct bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.